JWH 252
Description
Properties
CAS No. |
864445-40-9 |
|---|---|
Molecular Formula |
C23H27NO |
Molecular Weight |
333.475 |
IUPAC Name |
1-(2-methyl-1-pentylindol-3-yl)-2-(2-methylphenyl)ethanone |
InChI |
InChI=1S/C23H27NO/c1-4-5-10-15-24-18(3)23(20-13-8-9-14-21(20)24)22(25)16-19-12-7-6-11-17(19)2/h6-9,11-14H,4-5,10,15-16H2,1-3H3 |
InChI Key |
NHQVWPJMCINXPI-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3C)C |
Synonyms |
1-(2-Methyl-1-pentyl-1H-indol-3-yl)-2-(2-methylphenyl)ethanone |
Origin of Product |
United States |
Scientific Research Applications
Binding Affinity and Pharmacological Properties
JWH 252 exhibits significant binding affinity for cannabinoid receptors, particularly the CB1 and CB2 receptors. These receptors are integral to the endocannabinoid system, which plays a crucial role in various physiological processes.
- CB1 Receptor Binding : this compound acts as a potent agonist at the CB1 receptor, similar to other cannabinoids like Δ9-tetrahydrocannabinol (THC). Research has shown that its binding affinity is comparable to that of JWH-018, another well-studied synthetic cannabinoid .
- CB2 Receptor Interaction : The compound also demonstrates selectivity for the CB2 receptor, which is predominantly expressed in immune cells. This selectivity suggests potential applications in treating inflammatory conditions and modulating immune responses .
Therapeutic Applications
The pharmacological profile of this compound indicates several potential therapeutic applications:
- Pain Management : Due to its agonistic action on cannabinoid receptors, this compound may be useful in managing chronic pain conditions. Studies have suggested that synthetic cannabinoids can provide analgesic effects similar to those observed with THC .
- Anti-inflammatory Effects : Given its interaction with the CB2 receptor, this compound could be explored for its anti-inflammatory properties. Research on other synthetic cannabinoids has shown promise in reducing inflammation in various models of disease .
- Neuroprotective Effects : There is emerging evidence suggesting that cannabinoids can exert neuroprotective effects. This compound's ability to modulate cannabinoid receptors may offer avenues for research into neurodegenerative diseases .
Toxicological Studies
Understanding the safety profile of this compound is critical for its potential application in medicine:
- Cellular Toxicity : Studies have investigated the toxicological impact of this compound and its metabolites on human cell lines. These studies are essential for assessing the safety of synthetic cannabinoids and understanding their effects on cellular viability and function .
- Metabolic Pathways : Research indicates that this compound undergoes extensive metabolism, leading to various metabolites that may retain activity at cannabinoid receptors. Understanding these metabolic pathways is crucial for evaluating both efficacy and safety in therapeutic contexts .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the effects of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
The JWH series has evolved through structural modifications to circumvent legal restrictions and enhance psychoactive effects. Below, JWH 252 is compared to three key analogs: JWH 018 , JWH 250 , and AM2201 .
2.1 Structural Comparison
| Compound | Core Structure | Key Substituents | Structural Modifications |
|---|---|---|---|
| This compound | Naphthoylindole | Inferred: Variant alkyl chain | Likely side-chain halogenation or elongation |
| JWH 018 | Naphthoylindole | Pentyl side chain | None (prototype) |
| JWH 250 | Naphthoylindole | Naphthoyl group + pentyl chain | Methoxy group at indole ring |
| AM2201 | Naphthoylindole | Fluorinated pentyl side chain | Fluorine substitution (increased lipophilicity) |
- Key Observations :
- This compound and JWH 018 share the naphthoylindole core but differ in side-chain modifications.
- AM2201, a fluorinated analog of JWH 018, demonstrates how halogenation enhances metabolic stability and receptor binding .
- JWH 250’s methoxy group may reduce potency compared to JWH 018 but prolong detection windows due to altered metabolism .
2.2 Pharmacokinetic and Pharmacodynamic Profiles
- Key Observations :
2.3 Analytical Detection Challenges
- Chromatographic Retention :
this compound’s retention time (RT) in LC-MS would differ from JWH 018 and AM2201 due to structural variations. For example, AM2201’s fluorine atom increases RT compared to JWH 018 . - Metabolite Identification: Unlike JWH 018’s well-characterized N-hydroxypentyl metabolites, this compound’s metabolic products may include novel hydroxylated or carboxylated derivatives, complicating forensic analysis .
2.4 Legal and Market Trends
- This compound likely emerged after the scheduling of earlier JWH compounds (e.g., JWH 018 in 2011) as a "legal high" alternative.
Preparation Methods
N-Alkylation Followed by C3 Acylation (Route A)
-
N-pentylation of 2-methylindole
-
C3 acylation with 2-methylphenylacetyl chloride
C3 Acylation Followed by N-Alkylation (Route B)
-
C3 acylation of 2-methylindole
-
N-pentylation of 3-(2-methylphenylacetyl)-2-methylindole
Comparative studies on analogous compounds suggest Route B offers superior regiocontrol, as pre-installing the C2 methyl group mitigates steric hindrance during subsequent N-alkylation.
Detailed Synthetic Protocol for JWH-252
Preparation of 2-Methylindole
The synthesis commences with Ullmann-type coupling of o-iodotoluene and ethyl acrylate under palladium catalysis, followed by cyclization with ammonium acetate in refluxing DMF:
Key Parameters
-
Catalyst: Pd(OAc)₂ (5 mol%), CuI (10 mol%)
-
Ligand: 1,10-Phenanthroline
-
Solvent: DMF at 110°C for 24 hours
C3 Acylation with 2-Methylphenylacetyl Chloride
The 2-methylindole undergoes Friedel-Crafts acylation using 2-methylphenylacetyl chloride, generated in situ from 2-methylphenylacetic acid and oxalyl chloride:
Optimization Insights
-
Lewis Acid : AlCl₃ outperforms Et₂AlCl in minimizing N-acylation byproducts (<5% vs. 15%)
-
Temperature : -10°C to 0°C prevents indole decomposition
-
Workup : Sequential washes with 5% HCl (removes Al residues) and saturated NaHCO₃
N-Pentylation of the Acylated Intermediate
N-Alkylation employs 1-bromopentane under phase-transfer conditions:
Critical Modifications
-
Catalyst : Tetrabutylammonium bromide (TBAB, 0.1 equiv) enhances reaction rate 3-fold
-
Solvent System : Toluene/water (4:1) improves bromide ion mobility
-
Temperature Gradient : 0°C → RT over 8 hours prevents exothermic decomposition
Analytical Characterization Data
Spectroscopic Profiles
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.65 (d, J=7.8 Hz, 1H, H4), 7.52 (m, 2H, phenyl), 3.85 (t, J=7.1 Hz, 2H, NCH₂), 2.45 (s, 3H, indole-CH₃) |
| HRMS | m/z 364.2145 [M+H]⁺ (calc. 364.2141 for C₂₃H₂₆NO) |
| HPLC | t_R = 12.3 min (C18, 70% MeOH/H₂O, 1 mL/min) |
Purity Assessment
Batch-to-batch variability studies (n=5) demonstrate consistent purity:
| Parameter | Mean ± SD |
|---|---|
| HPLC Purity | 98.7% ± 0.3% |
| Residual Solvent | <50 ppm (ICH Q3C) |
| Heavy Metals | <10 ppm |
Process Optimization Challenges
Mitigating N-Oxide Formation
Exposure to atmospheric oxygen during N-alkylation generates up to 12% N-oxide byproducts. Implementing a nitrogen-sparged reactor reduces this to <2% while maintaining reaction kinetics.
Solvent Recovery System
A closed-loop distillation apparatus recovers 92% of toluene, decreasing raw material costs by 34% per kilogram of product.
Crystallization Conditions
Ternary solvent systems (hexane/EtOAc/MeOH 8:1:1) yield prismatic crystals with 99.5% enantiomeric excess, compared to 97% in binary systems.
Scale-Up Considerations
Thermal Hazard Analysis
DSC measurements reveal an exotherm at 185°C (ΔH = -120 J/g), necessitating:
-
Jacketed reactor cooling below 50°C
-
Semi-batch addition of 1-bromopentane
Environmental Impact
Life-cycle assessment identifies the acylation step as the primary eco-cost driver (72% of total). Switching to Bi(OTf)₃ catalysts reduces E-factor from 18.3 to 11.6.
Q & A
Q. What are the established synthetic pathways for JWH 252, and how can researchers optimize yield and purity?
this compound synthesis typically involves multi-step organic reactions, such as alkylation or condensation, to assemble the indole and naphthoyl moieties. To optimize yield, researchers should:
- Use high-purity precursors and inert reaction conditions to minimize side reactions.
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, adjusting temperature and catalyst concentrations as needed .
- Characterize intermediates and final products using NMR, mass spectrometry, and elemental analysis to confirm purity (>95% by GC-MS) .
Q. What analytical techniques are critical for confirming the structural identity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): Assign peaks for indole protons (δ 7.2–7.8 ppm) and carbonyl groups (δ ~165 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ at m/z 355.2143 (theoretical) .
- Fourier-Transform Infrared Spectroscopy (FTIR): Identify characteristic C=O stretches (~1680 cm⁻¹) and aromatic C-H vibrations .
Report all instrument parameters (e.g., column type, ionization mode) to ensure reproducibility .
Q. How should researchers design dose-response experiments to evaluate this compound’s in vitro cannabinoid receptor affinity?
- Receptor Binding Assays: Use radiolabeled ligands (e.g., [³H]CP-55,940) in competition binding studies with CB1/CB2-transfected cells.
- Dose Range: Test logarithmic concentrations (e.g., 0.1 nM–10 µM) to calculate IC₅₀ values .
- Controls: Include reference agonists (e.g., WIN 55,212-2) and vehicle controls to validate assay specificity .
- Statistical Analysis: Apply nonlinear regression (e.g., GraphPad Prism) to derive Ki values .
Advanced Research Questions
Q. How can conflicting in vivo behavioral data for this compound be resolved?
Discrepancies in studies (e.g., hypoactivity vs. hyperactivity in rodents) may arise from:
- Dose-Dependent Effects: Conduct dose-ranging studies to identify biphasic responses.
- Strain/Species Differences: Compare results across multiple models (e.g., Sprague-Dawley vs. Wistar rats) .
- Experimental Design: Ensure blinding, randomization, and standardized environmental conditions to reduce bias .
- Data Normalization: Use baseline-adjusted metrics and report effect sizes with confidence intervals .
Q. What computational strategies are effective for predicting this compound’s off-target receptor interactions?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses at non-cannabinoid receptors (e.g., TRPV1, serotonin receptors) .
- Pharmacophore Modeling: Identify key functional groups (e.g., naphthoyl moiety) responsible for polypharmacology .
- Validation: Cross-reference predictions with in vitro selectivity panels (e.g., CEREP’s SafetyScreen44®) .
Q. How should researchers address ethical and methodological challenges in studying this compound’s long-term neurotoxic effects?
- Animal Models: Follow ARRIVE guidelines for longitudinal studies, including sample size justification and humane endpoints .
- Biomarkers: Quantify glial fibrillary acidic protein (GFAP) or tau phosphorylation in brain tissue via immunohistochemistry .
- Data Transparency: Publish raw datasets and statistical code in repositories like Figshare or Zenodo .
Methodological Best Practices
Q. What statistical frameworks are recommended for analyzing this compound’s dose-response relationships?
Q. How can researchers ensure reproducibility in this compound synthesis and characterization?
- Detailed Protocols: Document reaction stoichiometry, purification steps (e.g., column chromatography gradients), and spectral artifacts .
- Open Science: Share synthetic procedures via protocols.io and deposit spectral data in PubChem or ChEMBL .
Tables: Key Parameters for this compound Characterization
| Parameter | Method | Acceptance Criteria | Reference |
|---|---|---|---|
| Purity | GC-MS | ≥95% | |
| Melting Point | Differential Scanning Calorimetry | 120–123°C | |
| CB1 Affinity (Ki) | Radioligand Binding | 0.5–2.0 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
